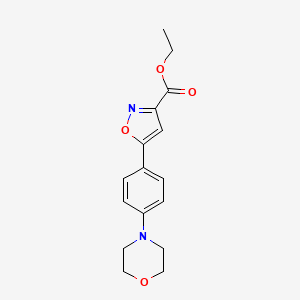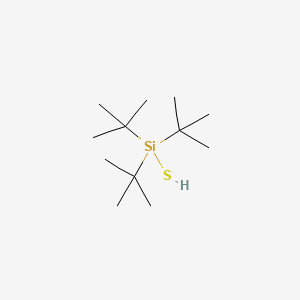
3-Methoxypropyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxypropyl dihydrogen phosphate is an organic phosphate compound with the molecular formula C4H11O6P It is a derivative of phosphoric acid and is characterized by the presence of a methoxypropyl group attached to the phosphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxypropyl dihydrogen phosphate typically involves the reaction of 3-methoxypropanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3-Methoxypropanol+Phosphoric Acid→3-Methoxypropyl Dihydrogen Phosphate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxypropyl dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid and 3-methoxypropanol.
Esterification: It can react with alcohols to form esters.
Condensation: The compound can participate in condensation reactions to form more complex phosphate esters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Condensation: Often involves the use of dehydrating agents like thionyl chloride or phosphorus oxychloride.
Major Products Formed:
Hydrolysis: Phosphoric acid and 3-methoxypropanol.
Esterification: Various phosphate esters depending on the alcohol used.
Condensation: More complex phosphate esters.
Wissenschaftliche Forschungsanwendungen
3-Methoxypropyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphate esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphate esters.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable phosphate esters.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-methoxypropyl dihydrogen phosphate involves its interaction with various molecular targets and pathways. As a phosphate ester, it can participate in phosphorylation reactions, which are crucial in many biological processes. The compound can act as a phosphate donor in enzymatic reactions, influencing cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-3-methoxypropyl dihydrogen phosphate
- Sodium dihydrogen phosphate
- Potassium dihydrogen phosphate
Comparison: 3-Methoxypropyl dihydrogen phosphate is unique due to the presence of the methoxypropyl group, which imparts distinct chemical properties compared to other phosphate esters. This structural difference can influence its reactivity, solubility, and potential applications. For example, the methoxy group can enhance the compound’s solubility in organic solvents, making it more versatile in organic synthesis.
Eigenschaften
Molekularformel |
C4H11O5P |
|---|---|
Molekulargewicht |
170.10 g/mol |
IUPAC-Name |
3-methoxypropyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11O5P/c1-8-3-2-4-9-10(5,6)7/h2-4H2,1H3,(H2,5,6,7) |
InChI-Schlüssel |
WLYLMEGCKNHFDS-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)



![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)
![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)

![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)



